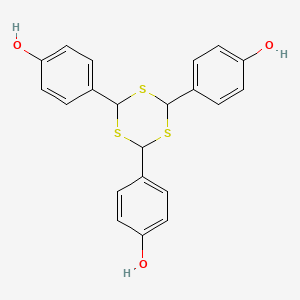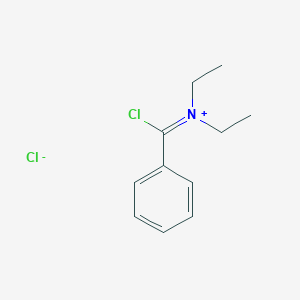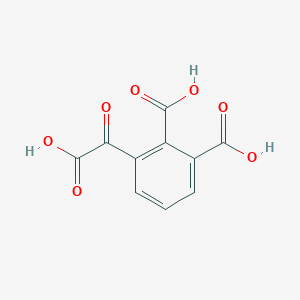![molecular formula C28H12N6S6 B14504046 [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate CAS No. 64479-90-9](/img/structure/B14504046.png)
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate: is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple thiocyanate groups attached to a phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate reagents. The process may include steps such as:
Nitration: of phenothiazine to introduce nitro groups.
Reduction: of nitro groups to amines.
Thiocyanation: of the amine groups using thiocyanate salts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiocyanation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the thiocyanation step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to amines or other functional groups.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium halides, alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated phenothiazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex phenothiazine derivatives.
- Employed in the study of electron transfer processes due to its redox-active nature.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules, such as proteins and DNA.
Medicine:
- Explored for its potential use in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and antioxidant properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the manufacturing of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenothiazine core can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness:
- The presence of multiple thiocyanate groups distinguishes [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate from other phenothiazine derivatives.
- Its unique structure imparts specific chemical reactivity and potential biological activity that are not observed in simpler phenothiazine compounds.
Properties
CAS No. |
64479-90-9 |
|---|---|
Molecular Formula |
C28H12N6S6 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate |
InChI |
InChI=1S/C28H12N6S6/c29-12-35-16-1-4-20-24(8-16)39-27-11-19(38-15-32)7-23(28(27)33-20)34-21-5-2-17(36-13-30)9-25(21)40-26-10-18(37-14-31)3-6-22(26)34/h1-11,33H |
InChI Key |
LYXWXFUYWQDEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC#N)SC3=CC(=CC(=C3N2)N4C5=C(C=C(C=C5)SC#N)SC6=C4C=CC(=C6)SC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


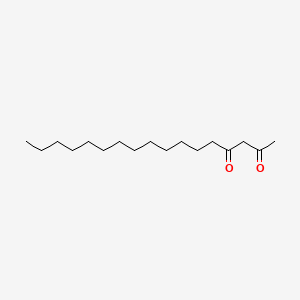
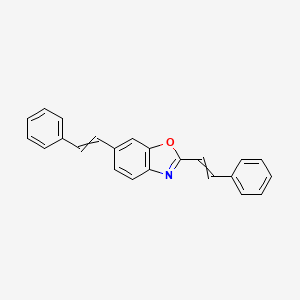
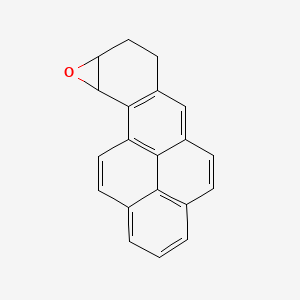
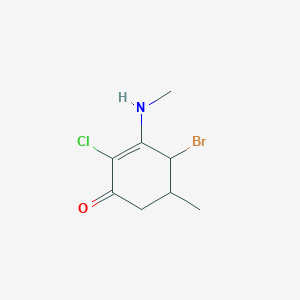
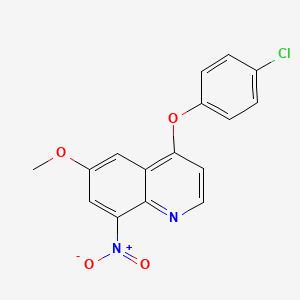
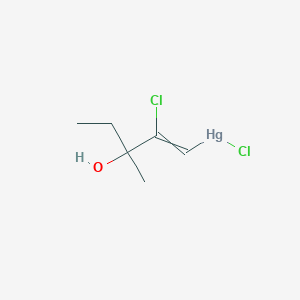
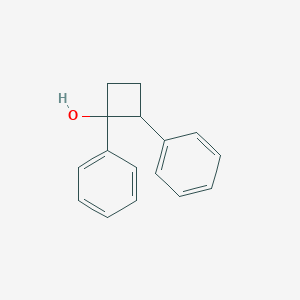

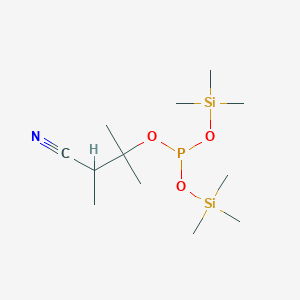
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
